N-Cbz-L-isovaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(phenylmethoxy)carbonyl]isovaline can be synthesized through the reaction of isovaline with benzyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of N-[(phenylmethoxy)carbonyl]isovaline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(phenylmethoxy)carbonyl]isovaline undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group, yielding free isovaline.
Nucleophilic Substitution: The carbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate nucleophilic substitution.
Major Products Formed
Hydrolysis: Free isovaline and benzyl alcohol are the major products formed.
Nucleophilic Substitution: Depending on the nucleophile used, various substituted isovaline derivatives can be formed.
Scientific Research Applications
N-[(phenylmethoxy)carbonyl]isovaline has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for N-[(phenylmethoxy)carbonyl]isovaline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of isovaline during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides .
Comparison with Similar Compounds
Similar Compounds
N-[(phenylmethoxy)carbonyl]glycine: Another protected amino acid used in peptide synthesis.
N-[(phenylmethoxy)carbonyl]alanine: Similar in structure and function, used as a protecting group for alanine.
Uniqueness
N-[(phenylmethoxy)carbonyl]isovaline is unique due to its branched side chain, which provides steric hindrance and enhances its stability during peptide synthesis. This makes it particularly useful in the synthesis of peptides with complex structures .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16)/t13-/m0/s1 |
InChI Key |
ISERAAKYCOAGDW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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